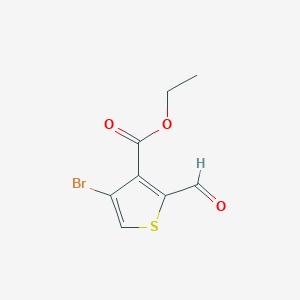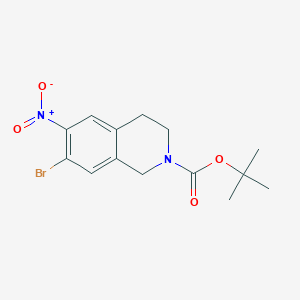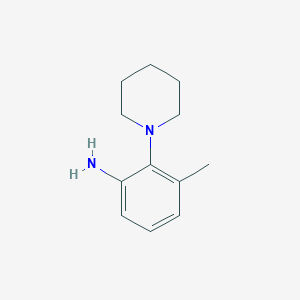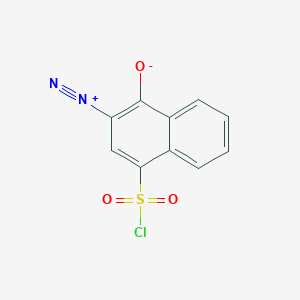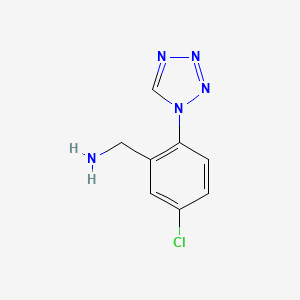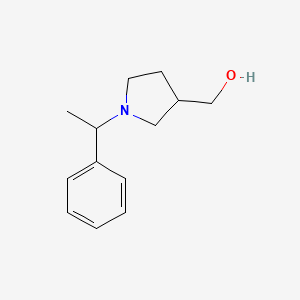![molecular formula C7H8N4O B8813370 2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8813370.png)
2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with various reagents under reflux conditions . For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide in butanol can lead to the formation of pyrrolopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Substitution: Substitution reactions can occur at different positions on the pyrrolopyrimidine ring, often involving nucleophiles like benzylamine.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
科学研究应用
2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
作用机制
The mechanism of action of 2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it has been found to inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can lead to selective cytotoxicity in certain types of cells, such as T-cells .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Uniqueness
2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyrrolopyrimidines. This uniqueness makes it a valuable compound for various scientific research applications .
属性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |
InChI 键 |
DKCNEPJKPMJYRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)

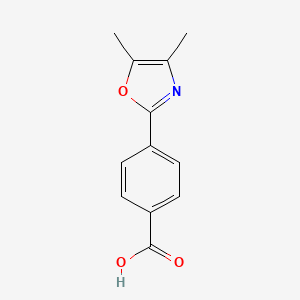
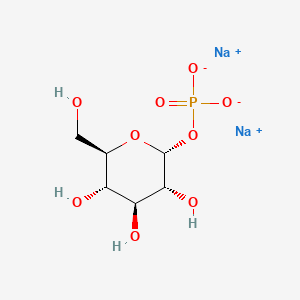
![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)
![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)
